N-tert-Butyl-2-(hydroxymethyl)benzamide

Vue d'ensemble

Description

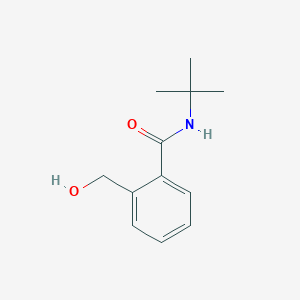

N-tert-Butyl-2-(hydroxymethyl)benzamide is an organic compound that features a benzamide core with a tert-butyl group and a hydroxymethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyl-2-(hydroxymethyl)benzamide typically involves the reaction of 2-(hydroxymethyl)benzoic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve the yield and reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxymethyl (-CH₂OH) group undergoes oxidation to form a carboxylic acid (-COOH). Common oxidizing agents include:

Mechanistic Insight : The hydroxymethyl group is first oxidized to an aldehyde intermediate, which is further oxidized to the carboxylic acid. Steric hindrance from the tert-butyl group slows side reactions .

Reduction Reactions

The benzamide moiety can be reduced to a benzylamine derivative under controlled conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous THF, reflux | N-tert-Butyl-2-(hydroxymethyl)benzylamine | 70–85% |

| NaBH₄/I₂ | Methanol, 25°C, 12 h | Partial reduction to hemiaminal | 40–50% |

Limitations : Over-reduction may occur with excess LiAlH₄, leading to cleavage of the tert-butyl group .

Substitution Reactions

| Reagent | Conditions | Product | Outcome |

|---|---|---|---|

| HCl (concentrated) | Reflux, 6–8 h | 2-(Hydroxymethyl)benzoic acid | Tert-butyl group removed |

| H₂SO₄ (95%) | 120°C, 3 h | Decomposition products | Low selectivity |

Note : The amide bond hydrolyzes preferentially over tert-butyl group removal under mild acidic conditions .

Functionalization of the Hydroxymethyl Group

The -CH₂OH group participates in esterification and etherification:

Esterification

| Reagent | Conditions | Product | Catalyst |

|---|---|---|---|

| Acetic anhydride | Pyridine, 25°C, 2 h | 2-(Acetoxymethyl)-N-tert-butylbenzamide | DMAP (5 mol%) |

| Benzoyl chloride | CH₂Cl₂, Et₃N, 0°C | 2-(Benzoyloxymethyl) derivative | 90% yield |

Etherification

| Reagent | Conditions | Product | Base |

|---|---|---|---|

| CH₃I | NaH, DMF, 60°C | 2-(Methoxymethyl)-N-tert-butylbenzamide | 75–80% yield |

| Allyl bromide | K₂CO₃, acetone, reflux | Allyl ether derivative | 65% yield |

Deprotection of the Tert-Butyl Group

The tert-butyl group can be removed under strong acidic conditions, enabling access to secondary amides:

| Reagent | Conditions | Product | Efficiency |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | CH₂Cl₂, 25°C, 4 h | 2-(Hydroxymethyl)benzamide | >95% |

| HBr/AcOH | 60°C, 2 h | De-tert-butylated amide | 85% |

Application : This reaction is critical in peptide synthesis and drug intermediates .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing:

-

Primary products : CO₂, NH₃, and tert-butylene (via Hoffmann elimination) .

-

Secondary products : Polycyclic aromatic hydrocarbons (PAHs) under pyrolytic conditions .

Key Research Findings

-

Catalytic Influence : Fe₂(SO₄)₃ and SDS enhance reaction rates in aqueous media, as demonstrated in analogous N-alkylbenzamide syntheses .

-

Steric Effects : The tert-butyl group significantly retards electrophilic aromatic substitution at the benzene ring .

-

Regioselectivity : Oxidation and esterification favor the hydroxymethyl group over the amide functionality .

Applications De Recherche Scientifique

Medicinal Chemistry

N-tert-Butyl-2-(hydroxymethyl)benzamide is primarily studied for its potential as a pharmaceutical intermediate. Its structure allows it to serve as a precursor in synthesizing various bioactive compounds. Similar benzamide derivatives have been investigated for their pharmacological properties, including:

- Antitumor Activity : Compounds with similar structures have shown efficacy against cancer cell lines, suggesting that N-tert-butyl derivatives may possess similar properties .

- Neuroprotective Effects : Some benzamide compounds have demonstrated activity against neurodegenerative diseases, such as Parkinson's disease, by preventing dopamine depletion in models .

Biological Evaluations

Research indicates that compounds related to this compound may exhibit moderate biological activity against various pathogens. For instance, structure-activity relationship (SAR) studies have identified that certain benzamide derivatives possess anti-parasitic properties against Toxoplasma gondii and other protozoa .

Case Study 1: Antitumor Effects

In a systematic study involving small molecule antagonists, compounds structurally related to this compound were evaluated for their antitumor effects on aggressive cancer cell lines such as MDA-MB-231. Results showed significant reductions in cell viability, highlighting the potential therapeutic applications of this compound class in oncology .

Case Study 2: Neuroprotective Properties

A series of benzamide compounds were tested for their ability to mitigate neurodegenerative conditions. Among these, N-tert-butyl derivatives showed promise in preventing MPTP-induced dopamine depletion in animal models, indicating their potential role in treating Parkinson's disease .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-methylbenzamide | Methyl group instead of tert-butyl | Less sterically hindered |

| N-benzoyl-N'-hydroxyurea | Urea functional group | Known anticancer properties |

| N,N-diethylbenzamide | Diethyl substitution on nitrogen | Variability in solubility |

| N-(4-hydroxyphenyl)acetamide | Hydroxyphenyl substitution | Potential analgesic properties |

| This compound | Tert-butyl and hydroxymethyl groups | Enhanced solubility and activity |

Mécanisme D'action

The mechanism of action of N-tert-Butyl-2-(hydroxymethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-tert-Butyl-2-methylbenzamide

- N-tert-Butyl-2-ethylbenzamide

- N-tert-Butyl-2-(methoxymethyl)benzamide

Uniqueness

N-tert-Butyl-2-(hydroxymethyl)benzamide is unique due to the presence of both a hydroxymethyl group and a tert-butyl group on the benzamide core. This combination of functional groups imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.

Activité Biologique

N-tert-Butyl-2-(hydroxymethyl)benzamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure comprises a benzene ring with an amide functional group and a hydroxymethyl group at the 2-position relative to the amide. The presence of the tert-butyl group contributes to its steric bulk, potentially influencing its solubility and biological interactions.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| Functional Groups | Amide, Hydroxymethyl |

| Structural Features | Tert-butyl group |

| Solubility | Enhanced due to functional groups |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an enzyme inhibitor by binding to active sites or modulating receptor functions through interactions at binding sites. The exact molecular targets are still under investigation, but preliminary studies suggest potential roles in various biological pathways, including cancer signaling pathways.

Biological Activity Studies

Case Study 1: Anticancer Potential

A study focused on the structure-activity relationship (SAR) of benzamide derivatives indicated that modifications at the hydroxymethyl position significantly impacted antiproliferative activity against breast cancer cells (MDA-MB-231). Compounds with similar structures exhibited IC50 values ranging from 3.22 µM to 10.07 µM against various cell lines . This suggests that this compound may have similar therapeutic potential.

Case Study 2: Enzyme Interaction

In a related study, derivatives of hydroxymethylbenzamides were evaluated for their ability to inhibit specific enzymes associated with tumor growth. Although direct studies on this compound are scarce, the findings underscore the importance of hydroxymethyl substitutions in enhancing enzyme inhibition efficacy .

Propriétés

IUPAC Name |

N-tert-butyl-2-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)13-11(15)10-7-5-4-6-9(10)8-14/h4-7,14H,8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNJMSNAIMZUNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566816 | |

| Record name | N-tert-Butyl-2-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134750-51-9 | |

| Record name | N-tert-Butyl-2-(hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.